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Compound of Interest

Compound Name:
7-Bromo-5-nitro-2,3-

dihydrobenzo[1,4]dioxine

CAS No.: 69464-52-4

Cat. No.: B3150783

Get Quote

Executive Summary & Technical Context
As a Senior Application Scientist, I frequently encounter the "scaffold challenge" in medicinal

chemistry: validating the precise regiochemistry of polysubstituted heterocycles. 7-Bromo-5-
nitro-2,3-dihydrobenzo[1,4]dioxine represents a critical intermediate class. The 1,4-

benzodioxane core is a privileged structure in adrenergic and serotonergic receptor ligands, but

the introduction of the ortho-nitro (position 5) and meta-bromo (position 7) groups introduces

significant electronic push-pull dynamics that alter crystal packing and solid-state stability

compared to standard analogs.

This guide provides a comparative structural analysis, benchmarking the target molecule

against the fully nitrated reference TNBD (2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine) and

standard benzodioxane derivatives. We define the rigorous X-ray crystallography workflow

required to distinguish this specific regioisomer from its 5-bromo-7-nitro analog.
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To understand the performance and stability of the 7-bromo-5-nitro derivative, we compare its

structural parameters with established "Alternatives"—specifically the high-density energetic

material TNBD and the unsubstituted benzodioxane core.

Electronic & Steric Impact
Target (7-Br-5-NO2): The 5-nitro group induces a strong dipole and steric strain adjacent to

the ethylenedioxy bridge. The 7-bromo substituent acts as a halogen bond donor, potentially

creating 1D supramolecular chains in the crystal lattice.

Alternative (TNBD): With nitro groups at all aromatic positions (5,6,7,8), TNBD exhibits a

"locked" conformation with high density (

) and extensive intermolecular O...N interactions.

Alternative (Unsubstituted): Lacks the directional interactions of Br/NO2, resulting in lower

melting points and weaker lattice energy.

Reference Data Table: Benzodioxane Scaffold Metrics
The following data establishes the baseline geometry for the benzodioxane core. Deviations in

your experimental data >0.03 Å suggest incorrect assignment or disorder.
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Structural
Parameter

Target
(Predicted/Expecte
d)

Reference: TNBD
(Experimental) [1]

Reference:
Unsubstituted 1,4-
Benzodioxane [2]

Crystal System
Monoclinic / Triclinic

(Likely)

Monoclinic (

)
Monoclinic

Space Group or

Density (

)
~1.65 - 1.75 g/cm³ 1.85 g/cm³ ~1.35 g/cm³

Bond: Ar-O (Ether) 1.36 - 1.38 Å 1.358 Å 1.37 Å

Bond: O-CH2 1.43 - 1.45 Å 1.442 Å 1.43 Å

Bond: Ar-NO2 (C-N) 1.46 - 1.48 Å 1.475 Å (Avg) N/A

Bond: Ar-Br (C-Br) 1.89 - 1.91 Å N/A N/A

Torsion (O-C-C-O) ~60° (Gauche) 63.5° 64.2°

Key Insight: The 5-nitro group in the target molecule will likely compress the adjacent Ar-O

bond slightly due to resonance effects, a feature observable in the TNBD structure. The

"gauche" conformation of the ethylenedioxy bridge is a critical quality check; a planar bridge

often indicates disorder.

Experimental Protocol: Self-Validating
Crystallography Workflow
This protocol is designed to ensure trustworthiness by incorporating "Stop/Go" validation steps.

Phase 1: Crystal Growth (Solvent Screening)
The polarity contrast between the hydrophobic bromine and the polar nitro group requires a

biphasic or slow-evaporation approach.

Primary Solvent: Dissolve 20 mg of compound in Acetone or THF (high solubility).
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Antisolvent: Layer Hexane or Pentane (1:3 ratio) carefully on top.

Condition: Store at 4°C in the dark (nitro compounds can be photosensitive).

Validation: Crystals must be single, transparent blocks/prisms. Avoid needles (often indicates

rapid, disordered growth).

Phase 2: Data Collection & Refinement
Mounting: Mount crystal on a MiTeGen loop using perfluoropolyether oil. Flash cool to 100 K

immediately to reduce thermal motion of the nitro group.

Collection: Collect a full sphere of data (redundancy > 4.0) using Mo-K

radiation (

Å). Note: Mo source is preferred over Cu to minimize absorption by Bromine.

Absorption Correction: Apply multi-scan absorption correction (SADABS or equivalent). This

is mandatory due to the heavy Bromine atom (

).

Phase 3: Structure Solution (The "Check" Step)
Space Group Determination: Use XPREP. Look for systematic absences.

Phasing: Solve using Intrinsic Phasing (SHELXT).

Refinement: Refine against

(SHELXL).

Critical Check: Locate the Bromine atom first. Its peak height in the electron density map

should be approx. 3-4x that of Oxygen. If the Br/NO2 positions are ambiguous, the structure

is likely the 5-bromo-7-nitro regioisomer.

Logical Workflow Visualization
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The following diagram illustrates the decision matrix for confirming the regioisomerism using

crystallographic data.
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Click to download full resolution via product page

Caption: Decision tree for validating the 7-bromo-5-nitro regioisomer via X-ray diffraction,

highlighting critical checkpoints for bromine identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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